molecular formula C17H13ClF3N3O2S B2696458 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 893386-48-6

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2696458
CAS RN: 893386-48-6
M. Wt: 415.82
InChI Key: UWKCCBHPHJHCDN-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H13ClF3N3O2S and its molecular weight is 415.82. The purity is usually 95%.
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Scientific Research Applications

Antimalarial Activity

TCMDC-125134, whose structure features a quinazolinedione core, exhibits promising antimalarial activity . This compound has been synthesized using low-cost goods and greener alternatives where possible . The synthesized TCMDC-125134 was evaluated for its antimalarial activity against P. falciparum 3D7 .

Anti-Proliferative Activity

In addition to its antimalarial properties, TCMDC-125134 also shows anti-proliferative activity . This was demonstrated in a study where the compound was tested against the MCF-7 cell line .

Allosteric Modulation

Recently, a possible allosteric site was reported in PfProRS with two possible allosteric modulators: glyburide and TCMDC-124506 . In this study, researchers sought to identify novel selective inhibitors targeting PfProRS active site and possible novel allosteric modulators of this enzyme .

Drug Discovery

Quinazolinedione, a core structure in TCMDC-125134, is one of the most notable pharmacophores in drug discovery due to its broad spectrum of biological activities . These include antimalarial, anticancer, anti-inflammatory, and others .

Synthesis Research

The synthesis of TCMDC-125134 involves a concise four-step process . This process uses low-cost goods and greener alternatives where possible, making it an interesting subject for research in sustainable chemistry .

Toxicity Studies

The toxicity of TCMDC-125134 has been described in the GlaxoSmithKline (GSK) report . It exhibits low toxicity, which is a crucial factor in the development of new drugs .

Future Directions

: 5-Formyl-2-thienylboronic acid - MilliporeSigma

Mechanism of Action

Target of Action

The primary target of TCMDC-125134 is the kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum . It has been validated as a drug target in malaria that offers prophylactic, transmission blocking, and curative potential .

Mode of Action

TCMDC-125134 interacts with PfCLK3, inhibiting its function . The interaction occurs between the kinase hinge region peptide backbone and the azaindole via two H-bonds . This inhibition disrupts the function of PfCLK3, affecting the survival and development of the Plasmodium falciparum parasite .

Biochemical Pathways

The inhibition of PfCLK3 by TCMDC-125134 affects the RNA splicing of the malarial parasite . RNA splicing is a crucial process in the parasite’s life cycle, and disruption of this process can lead to the death of the parasite . Therefore, TCMDC-125134 affects the biochemical pathways related to RNA splicing and the survival of the parasite .

Pharmacokinetics

It is generally understood that these properties are crucial for the bioavailability and efficacy of a drug

Result of Action

The result of TCMDC-125134’s action is the inhibition of the survival and development of the Plasmodium falciparum parasite . By inhibiting PfCLK3, TCMDC-125134 disrupts the RNA splicing process, which is essential for the parasite’s life cycle . This leads to the death of the parasite and the potential clearance of the malaria infection .

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N3O2S/c18-13-4-3-11(17(19,20)21)8-14(13)23-15(25)10-27-16-22-5-6-24(16)9-12-2-1-7-26-12/h1-8H,9-10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKCCBHPHJHCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)acetamide

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